Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a novel compound identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. This compound belongs to a class of molecules featuring a thiazole ring linked to a pyrrole ring, both substituted with various functional groups. While its specific source remains unmentioned in the provided literature, its potential as a PPARγ modulator makes it a subject of interest in scientific research, particularly for metabolic diseases.
While the provided papers don't explicitly detail the synthesis of ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, paper mentions its identification through an integrated virtual screening approach aimed at discovering novel PPARγ scaffolds. This suggests the compound was likely synthesized through a series of reactions involving appropriately substituted thiazole and pyrrole precursor molecules. Further investigations into synthetic organic chemistry literature are needed to ascertain the exact synthetic route and specific conditions employed.
The mechanism of action of ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is described as a PPARγ agonist. This implies that the compound binds to the PPARγ receptor, causing its activation. Activated PPARγ regulates the expression of genes involved in lipid and glucose metabolism. Further research is needed to elucidate the precise binding site, affinity, and downstream signaling pathways involved in its PPARγ agonistic activity.
The primary application of ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, as identified in the provided papers, is in scientific research as a novel PPARγ scaffold. Its discovery through a target-specific virtual screening approach suggests its potential as a starting point for developing new drugs targeting PPARγ. PPARγ agonists are clinically used for treating type 2 diabetes due to their ability to improve insulin sensitivity. Further investigations are needed to assess its efficacy, potency, and safety profile for potential therapeutic applications, particularly in metabolic diseases like diabetes, obesity, and dyslipidemia.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2